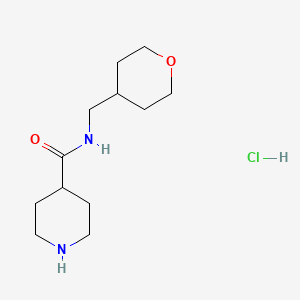
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride
説明
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂Cl. It is a hydrochloride salt derived from the reaction of tetrahydro-2H-pyran-4-ylmethylamine with piperidine-4-carboxylic acid. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Tetrahydro-2H-pyran-4-ylmethylamine and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction typically involves mixing the two starting materials in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions.
Formation of Hydrochloride Salt: The resulting carboxamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the increased volume of reactants, and the reaction conditions are carefully controlled to ensure product consistency and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group in the pyran ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Pyran-4-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyran derivatives.
科学的研究の応用
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Studied for its pharmacological properties, including potential therapeutic uses in treating diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
N-(Tetrahydro-2H-pyran-4-ylmethyl)ethanamine: A related compound with a simpler structure.
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl: Another hydrochloride salt with a similar pyran ring.
Uniqueness: N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride is unique due to its specific combination of the pyran ring and piperidinecarboxamide group, which provides distinct chemical and biological properties compared to similar compounds.
生物活性
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interaction with cannabinoid receptors. This article explores the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C12H23ClN2O2
- Molecular Weight: 262.78 g/mol
- CAS Number: 1220021-01-1
- IUPAC Name: this compound
The compound features a piperidine ring and a tetrahydro-pyran moiety, which are significant for its biological interactions. The presence of the hydrochloride salt form enhances its solubility in biological systems.
1. Cannabinoid Receptor Interaction
Research indicates that derivatives of tetrahydro-pyran compounds, including this compound, may act as agonists for cannabinoid receptors (CB1 and CB2). A study highlighted that related compounds exhibited potent analgesic effects with minimal central nervous system (CNS) penetration, suggesting a favorable side effect profile for therapeutic applications in pain management without significant psychoactive effects .
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Pyran-based compounds have been investigated for their roles in treating neurodegenerative diseases such as Alzheimer's disease (AD). They may exert protective effects by modulating signaling pathways involved in neuronal survival and inflammation .
A notable study demonstrated that pyran derivatives could influence pathways linked to neuroprotection, such as the phosphorylation of CREB (cAMP response element-binding protein), which is crucial for neuronal health and function .
Table 1: Summary of Biological Activity Studies
Pharmacological Implications
The dual activity as a cannabinoid receptor agonist and potential neuroprotective agent positions this compound as a promising candidate for further research in pain management and neurodegenerative disease therapies. Its ability to limit CNS side effects while providing therapeutic benefits makes it particularly valuable in developing new pharmacological agents.
特性
IUPAC Name |
N-(oxan-4-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c15-12(11-1-5-13-6-2-11)14-9-10-3-7-16-8-4-10;/h10-11,13H,1-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSWERZUAZMXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















